4,6-Dichloro-5-(2-chloroethyl)pyrimidine
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Overview
Description
4,6-Dichloro-5-(2-chloroethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, and a 2-chloroethyl group at position 5. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(2-chloroethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dihydroxypyrimidine with ethylene dichloride and a chlorination catalyst. The reaction is carried out by heating the mixture to reflux, followed by the addition of thionyl chloride. The product is then isolated by distillation and crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate. The reaction mixture is then treated with hydrochloric acid and thionyl chloride to yield the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-(2-chloroethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: These reactions may involve reagents like hydrogen peroxide or sodium borohydride under controlled conditions.
Major Products Formed
Substitution Reactions: The major products formed are substituted pyrimidine derivatives, such as 4,6-diamino-5-(2-chloroethyl)pyrimidine.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but may include various oxidized or reduced pyrimidine derivatives.
Scientific Research Applications
4,6-Dichloro-5-(2-chloroethyl)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(2-chloroethyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, pyrimidine-based compounds are known to inhibit cyclooxygenase enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects . The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4,6-Dichloro-5-formyl-2-(methylthio)pyrimidine
- 2,4,5,6-Tetrachloropyrimidine
Uniqueness
4,6-Dichloro-5-(2-chloroethyl)pyrimidine is unique due to the presence of the 2-chloroethyl group at position 5, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar pyrimidine derivatives and makes it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C6H5Cl3N2 |
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Molecular Weight |
211.5 g/mol |
IUPAC Name |
4,6-dichloro-5-(2-chloroethyl)pyrimidine |
InChI |
InChI=1S/C6H5Cl3N2/c7-2-1-4-5(8)10-3-11-6(4)9/h3H,1-2H2 |
InChI Key |
QYISJPSVQDEJLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CCCl)Cl |
Origin of Product |
United States |
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